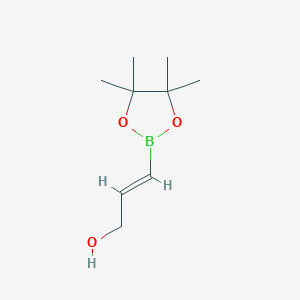
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL is a useful research compound. Its molecular formula is C9H17BO3 and its molecular weight is 184.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H19BO4
- Molecular Weight : 226.08 g/mol
- CAS Number : 1009307-13-4
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boron-containing reagents with propenol derivatives. The exact synthetic pathways can vary but generally include steps such as:
- Formation of the dioxaborolane ring.
- Introduction of the propenol moiety through a coupling reaction.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds containing boron can influence cancer cell proliferation. For instance:
- Cell Line Studies : In vitro tests demonstrated that derivatives similar to this compound inhibit cell growth in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10h | A549 | 0.56 |
| 10g | MDA-MB-435 | 0.229 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization effectively .
- Induction of Apoptosis : Activation of caspase pathways leading to apoptosis has been observed in treated cell lines .
Study 1: Antiproliferative Effects
A study published in MDPI highlighted the antiproliferative potency of boron-containing compounds. The findings indicated that derivatives with α-bromoacryloylamide groups exhibited significantly enhanced activity compared to their amino counterparts .
Study 2: Selective Cytotoxicity
Another investigation focused on the selectivity of boron compounds against specific cancer types. The results showed that certain derivatives had a preferential cytotoxic effect on non-small cell lung cancer (NSCLC) cells compared to normal cells .
特性
IUPAC Name |
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDGBMRNFUOPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













